

(S,S)-Methyl-DUPHOS: A Technical Overview of a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-Methyl-DUPHOS

Cat. No.: B164695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Methyl-DUPHOS, a prominent member of the DUPHOS family of chiral phosphine ligands, has established itself as a cornerstone in the field of asymmetric catalysis. Its robust performance in inducing high enantioselectivity across a range of chemical transformations has made it an invaluable tool in the synthesis of chiral molecules, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a concise yet in-depth overview of the key molecular properties of **(S,S)-Methyl-DUPHOS**, alongside a detailed examination of its application in a representative catalytic reaction.

Core Molecular Data

The fundamental molecular characteristics of **(S,S)-Methyl-DUPHOS** are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

Property	Value	References
Molecular Formula	C ₁₈ H ₂₈ P ₂	[1][2][3][4][5][6]
Molecular Weight	306.37 g/mol	[1][3]
CAS Number	136735-95-0	[1][4][5]
IUPAC Name	1,2-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene	[1]

Application in Asymmetric Catalysis: Rh-Catalyzed Hydrogenation

A primary application of **(S,S)-Methyl-DUPHOS** is as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The resulting chiral rhodium complex is a highly effective catalyst for the enantioselective reduction of various prochiral olefins, such as enamides, to produce chiral amines with excellent enantiomeric excess (ee).

Catalytic Cycle of Rh-(S,S)-Methyl-DUPHOS in Asymmetric Hydrogenation

The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide using the **(S,S)-Methyl-DUPHOS** ligand is depicted in the catalytic cycle below. This process illustrates the key steps of substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination to regenerate the active catalyst.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Asymmetric hydrogenation of α,β -unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- To cite this document: BenchChem. [(S,S)-Methyl-DUPHOS: A Technical Overview of a Privileged Chiral Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164695#s-s-methyl-duphos-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com